5-Benzylidenebarbituric acid

Description

The exact mass of the compound 5-Benzylidenebarbituric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Benzylidenebarbituric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzylidenebarbituric acid including the price, delivery time, and more detailed information at info@benchchem.com.

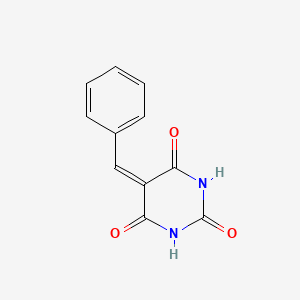

Structure

3D Structure

Properties

IUPAC Name |

5-benzylidene-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWDWOZYVQQAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286913 | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27402-47-7 | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzylidenebarbituric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Benzylidenebarbituric acid synthesis via Knoevenagel condensation

An In-Depth Technical Guide to the Synthesis of 5-Benzylidenebarbituric Acid via Knoevenagel Condensation

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-benzylidenebarbituric acid, a pivotal scaffold in medicinal chemistry, through the Knoevenagel condensation. The document elucidates the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and explores the impact of various catalytic systems on reaction efficiency. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring a deep, actionable understanding of the synthesis. Visual aids, including mechanistic diagrams and workflow charts, are provided to enhance comprehension.

Introduction: The Significance of Barbituric Acid Derivatives

Barbituric acid, a heterocyclic compound, serves as a fundamental building block in the synthesis of a wide array of pharmacologically active molecules.[1] While barbituric acid itself is not pharmacologically active, its derivatives, particularly those substituted at the 5-position, exhibit a broad spectrum of biological activities. These derivatives are integral to the development of sedative-hypnotics, anticonvulsants, anti-inflammatory agents, and have shown promise in anti-cancer and antimicrobial therapies.[2][3] The synthesis of 5-benzylidenebarbituric acid and its analogues via the Knoevenagel condensation is a cornerstone reaction, providing a versatile platform for generating diverse molecular libraries for drug discovery.[4][5] This guide focuses on the practical and theoretical aspects of this crucial transformation.

The Knoevenagel Condensation: A Mechanistic Perspective

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, in this case, barbituric acid.[6] The reaction is typically catalyzed by a base and proceeds through a nucleophilic addition followed by a dehydration step.[7]

Causality in the Mechanism:

-

Deprotonation: The reaction is initiated by the deprotonation of the active methylene group (at C-5) of barbituric acid by a base. The acidity of these protons is significantly enhanced by the two flanking carbonyl groups, which stabilize the resulting carbanion through resonance. This is the critical step that generates the nucleophile.

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.[8]

-

Protonation: The alkoxide intermediate is then protonated, typically by the conjugate acid of the base catalyst or the solvent, to yield a β-hydroxy compound.

-

Dehydration: The final step is the elimination of a water molecule (dehydration) from the β-hydroxy intermediate to form the thermodynamically stable α,β-unsaturated product, 5-benzylidenebarbituric acid.[8] This step is often facilitated by heat or acidic/basic conditions and drives the reaction to completion.

Experimental Protocol: A Field-Proven Methodology

Numerous protocols exist for this synthesis, ranging from classical solvent-based methods to more modern, environmentally friendly approaches.[9] The following protocol describes a highly efficient and reproducible "green chemistry" approach using grinding, which minimizes solvent waste and often leads to shorter reaction times and high yields.

Materials and Reagents:

-

Barbituric Acid (10 mmol, 1.28 g)

-

Benzaldehyde (10 mmol, 1.06 g, 1.02 mL)

-

Sodium Acetate (10 mmol, 0.82 g) - as catalyst

-

Mortar and Pestle

-

Distilled Water

-

Ethanol (for recrystallization)

-

Thin Layer Chromatography (TLC) plate (Silica gel, Hexane:Ethyl Acetate 1:1)

Step-by-Step Procedure:

-

Reagent Preparation: Accurately weigh barbituric acid and sodium acetate and place them into a clean, dry mortar.

-

Addition of Aldehyde: Add the benzaldehyde to the mortar.

-

Grinding: Begin grinding the mixture vigorously with the pestle at room temperature. The solid mixture will often become pasty before solidifying again as the product forms.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC. Take a small sample from the reaction mixture, dissolve it in a drop of ethanol, and spot it on a TLC plate. The disappearance of the benzaldehyde spot indicates the completion of the reaction. This typically takes 10-20 minutes.

-

Work-up: Once the reaction is complete, add approximately 20 mL of distilled water to the mortar and triturate the solid product. This step is crucial for removing the water-soluble catalyst (sodium acetate) and any unreacted barbituric acid.

-

Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with distilled water (2 x 15 mL).

-

Drying: Dry the product in an oven at 60-80 °C or leave it to air dry.

-

Purification (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.

Self-Validating System:

-

Visual Confirmation: A distinct change in the physical state of the reaction mixture (solid to paste to solid) provides a preliminary indication of reaction progress.

-

TLC Analysis: Confirms the consumption of starting materials and the formation of a new, less polar product.

-

Melting Point: The synthesized 5-benzylidenebarbituric acid should have a sharp melting point consistent with literature values (approx. 254-256 °C), confirming its purity.

-

Spectroscopic Analysis: Further confirmation can be obtained via IR and NMR spectroscopy.[10] The IR spectrum should show characteristic peaks for N-H stretching, C=O stretching, and the C=C bond of the benzylidene group. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the vinylic proton.

Catalyst Selection and Reaction Optimization

The choice of catalyst is paramount in the Knoevenagel condensation, influencing reaction rates, yields, and environmental impact. While traditional methods often employ organic bases like piperidine or pyridine, recent advancements have focused on developing more efficient and greener alternatives.[11]

Expertise in Catalyst Choice:

-

Basic Catalysts: Weak organic bases like piperidine, pyridine, and ammonium acetate are effective.[6] Their role is to facilitate the initial deprotonation of barbituric acid. However, they can be toxic and difficult to remove from the reaction mixture.

-

Lewis Acids: Catalysts such as ZnCl₂, CuCl₂, and Bi₂O₃ can also promote the reaction.[9][12] They function by activating the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.

-

Green Catalysts: In line with the principles of green chemistry, a variety of environmentally benign catalysts have been developed. These include:

-

Ionic Liquids: Act as both solvent and catalyst, offering easy recyclability.

-

Solid Catalysts: Heterogeneous catalysts like natural phosphates, KF-Al₂O₃, and various nanoparticles (e.g., CuO, Ni) offer simple separation and reusability.[13]

-

Solvent-Free Grinding: As described in the protocol, using a solid catalyst like sodium acetate under solvent-free conditions is highly efficient.

-

Data-Driven Comparison of Catalytic Systems:

| Catalyst System | Solvent | Conditions | Reaction Time | Yield (%) | Reference |

| Sodium Acetate | None (Grinding) | Room Temp | 10-20 min | ~90-95% | |

| Piperidine | Ethanol | Reflux | 4-12 h | ~80-90% | [14] |

| Bi₂O₃ Nanoparticles | Water | Room Temp | 15-30 min | ~92-98% | [9] |

| Ionic Liquid ([bmim]BF₄) | Ionic Liquid | Room Temp | 30-60 min | ~85-95% | |

| Microwave Irradiation | None | Microwave | 2-5 min | ~90-96% | [9] |

This table summarizes representative data; actual results may vary based on the specific substituted benzaldehyde used.

Applications in Drug Development

5-Benzylidenebarbituric acid derivatives are highly valued in pharmaceutical research due to their wide range of biological activities. The exocyclic double bond, conjugated with the pyrimidine ring, is a key structural feature that can interact with various biological targets.[2]

-

Enzyme Inhibition: These compounds have been identified as potent inhibitors of enzymes such as urease, xanthine oxidase, and tyrosinase.[2][15]

-

Antimicrobial and Antifungal Activity: Many derivatives exhibit significant activity against various bacterial and fungal strains.[2]

-

Anticancer Potential: Certain 5-arylidene barbiturates have demonstrated cytotoxic effects against various cancer cell lines, making them promising leads for anticancer drug development.[13]

-

Central Nervous System (CNS) Activity: As derivatives of the barbiturate core, they are continuously explored for sedative, hypnotic, and anticonvulsant properties.

The synthetic accessibility via the Knoevenagel condensation allows for the rapid generation of analogues with diverse substituents on the phenyl ring, facilitating structure-activity relationship (SAR) studies crucial for optimizing therapeutic efficacy.

Conclusion

The Knoevenagel condensation remains a powerful and versatile tool for the synthesis of 5-benzylidenebarbituric acid and its derivatives. By understanding the underlying mechanism and the rationale behind various experimental choices, researchers can select or design protocols that are not only high-yielding but also align with the principles of green chemistry. The continued exploration of novel catalytic systems and the broad pharmacological potential of the resulting products ensure that this classic reaction will remain highly relevant in the fields of organic synthesis and medicinal chemistry for the foreseeable future.

References

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]

-

A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (2021). Reaction Kinetics, Mechanisms and Catalysis, 132(2), 799–832. Retrieved from [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). Oriental Journal of Chemistry, 34(2), 719-724. Retrieved from [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2018). World Journal of Pharmaceutical Research, 7(15), 356-377. Retrieved from [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2021). Molecular Catalysis, 515, 111880. Retrieved from [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Catalysts, 14(3), 195. Retrieved from [Link]

-

A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (2016). Research and Reviews: Journal of Chemistry, 5(2). Retrieved from [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). ResearchGate. Retrieved from [Link]

-

The chemical structure of benzylidene barbituric acid derivatives a-m. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. (2011). Acta Chimica Slovenica, 58(1), 151-157. Retrieved from [Link]

-

Scheme I: Synthesis of 5-benzylidenebarbituric acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. (2015). Chemistry Central Journal, 9, 63. Retrieved from [Link]

-

Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences, 1(4), 316-328. Retrieved from [Link]

-

Synthesis and Characterization of some Barbituric acid Derivatives. (2018). International Journal of Scientific Development and Research, 3(5), 397-406. Retrieved from [Link]

-

benzylidene barbituric acid derivatives obtained via the Knoevenagel condensation... (n.d.). ResearchGate. Retrieved from [Link]

-

Microwave-assisted synthetic method of novel Bi2O3 nanostructure and its application as a high-performance nano-catalyst in preparing benzylidene barbituric acid derivatives. (2019). Frontiers in Chemistry, 7, 229. Retrieved from [Link]

-

Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. (2011). Acta Chimica Slovenica, 58(1), 151-157. Retrieved from [Link]

-

5-Benzylidenebarbituric acid. (n.d.). PubChem. Retrieved from [Link]

-

alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. (2022). Rasayan Journal of Chemistry, 15(1), 478-483. Retrieved from [Link]

-

Convenient procedure for the synthesis of corresponding pyrano[2,3-d]pyrimidine derivatives... (2018). Organic Chemistry Research, 4(2), 140-146. Retrieved from [Link]

-

Synthesis of 5-arylidene barbituric acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. (2014). Research Journal of Chemical Sciences, 4(7), 93-98. Retrieved from [Link]

-

Barbituric acid in the construction of spiro-heterocyclic scaffolds: an update. (2016). RSC Advances, 6(55), 49693-49724. Retrieved from [Link]

-

Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. (2020). Synthetic Communications, 50(11), 1672-1678. Retrieved from [Link]

-

SYNTHESIS, UV-VIS, IR SPECTRAL AND ANTIBACTERIAL ANALYSIS OF 5– ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXES. (2019). Journal of Emerging Technologies and Innovative Research, 6(5). Retrieved from [Link]

-

A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. (2016). Research and Reviews: Journal of Chemistry, 5(2). Retrieved from [Link]

-

Electrophilicity of 5-Benzylidene-1,3-dimethylbarbituric and -thiobarbituric Acids. (2007). The Journal of Organic Chemistry, 72(21), 8032-8038. Retrieved from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Novel Methods of Knoevenagel Condensation. (2018). International Journal of Scientific Research in Science and Technology, 4(2), 123-128. Retrieved from [Link]

-

Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid derivatives using the [H2-Bpy][H2PO4]2. (n.d.). ResearchGate. Retrieved from [Link]

-

Knoevenagel Condensation Reaction Mechanism. (2020, September 16). YouTube. Retrieved from [Link]

-

By using green chemistry formation of barbituric acid derivatives with aromatic aldehyde followed by grinding method. (2019). Journal of Emerging Technologies and Innovative Research, 6(5). Retrieved from [Link]

-

5-(3,4-dihydroxybenzylidene)barbituric acid. (n.d.). SpectraBase. Retrieved from [Link]

-

5-(3,4-dimethoxybenzylidene)barbituric acid. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsdr.org [ijsdr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. orientjchem.org [orientjchem.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Frontiers | Microwave-assisted synthetic method of novel Bi2O3 nanostructure and its application as a high-performance nano-catalyst in preparing benzylidene barbituric acid derivatives [frontiersin.org]

- 10. rroij.com [rroij.com]

- 11. tandfonline.com [tandfonline.com]

- 12. orgchemres.org [orgchemres.org]

- 13. isca.me [isca.me]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Benzylidenebarbituric acid derivatives and their biological activities

An In-Depth Technical Guide to 5-Benzylidenebarbituric Acid Derivatives and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-benzylidenebarbituric acid derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. As a Senior Application Scientist, the following sections will delve into the synthesis, mechanisms of action, and structure-activity relationships of these derivatives, supported by field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: The Versatile Scaffold of Barbituric Acid

Barbituric acid, a cyclic ureide, has long been a cornerstone in medicinal chemistry. While the parent compound itself is not pharmacologically active, its derivatives, particularly those substituted at the 5-position, have yielded a plethora of therapeutic agents. The introduction of a benzylidene moiety at this position gives rise to 5-benzylidenebarbituric acids, a class of compounds that has garnered significant attention for its diverse biological potential, ranging from antimicrobial and anticancer to anticonvulsant and herbicidal activities.[1][2] This versatility stems from the unique electronic and steric properties conferred by the exocyclic double bond and the phenyl ring, which can be readily functionalized to modulate the compound's biological profile.

Synthesis of 5-Benzylidenebarbituric Acid Derivatives: The Knoevenagel Condensation

The primary route for the synthesis of 5-benzylidenebarbituric acid derivatives is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In this case, the active methylene group of barbituric acid reacts with a substituted or unsubstituted benzaldehyde. A variety of catalysts and reaction conditions have been employed to optimize this reaction, offering a range of options to suit different laboratory setups and green chemistry considerations.[3][4]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic methodology can significantly impact yield, reaction time, and environmental footprint. Below is a comparative table of common approaches to the Knoevenagel condensation for the synthesis of 5-benzylidenebarbituric acid derivatives.

| Catalyst/Method | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Sodium Hydroxide | Ethanol | Room Temp. | 2 hours | Good | [1] |

| Sodium Acetate (Grinding) | Solvent-free | Room Temp. | Short | High | [4] |

| Alum (KAl(SO₄)₂·12H₂O) | Water | 60°C | Short | Excellent | [5] |

| Microwave Irradiation | Solvent-free | N/A | Short | High | [4] |

| Electrochemical Synthesis | Water | 70°C | 6 minutes | 80 | [6] |

Experimental Protocol: A Green Synthesis Approach

This protocol details a solvent-free synthesis of 5-benzylidenebarbituric acid derivatives using grinding, a method that is both efficient and environmentally friendly.[4]

Materials:

-

Barbituric acid

-

Substituted benzaldehyde

-

Sodium acetate

-

Mortar and pestle

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Hexane and Ethyl acetate (for TLC)

-

Distilled water

Procedure:

-

In a mortar, combine the aromatic aldehyde (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol).

-

Grind the mixture at room temperature using a pestle.

-

Monitor the progress of the reaction by TLC using a mixture of hexane and ethyl acetate as the eluent.

-

Upon completion of the reaction, wash the solid product with distilled water.

-

Filter the product and recrystallize from a suitable solvent (e.g., ethanol).

Biological Activities of 5-Benzylidenebarbituric Acid Derivatives

The versatility of the 5-benzylidenebarbituric acid scaffold is evident in its wide array of biological activities. The following sections explore some of the most significant therapeutic and agrochemical applications.

Antimicrobial Activity

Several 5-benzylidenebarbituric acid derivatives have demonstrated promising activity against a range of pathogenic bacteria.[1] The mechanism of action is not fully elucidated but is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

Structure-Activity Relationship (SAR):

The antimicrobial potency of these derivatives is significantly influenced by the nature and position of substituents on the benzylidene ring.

-

Electron-withdrawing groups , such as nitro and halo groups, at the para-position of the benzylidene ring generally enhance antibacterial activity.[1]

-

Electron-donating groups , such as methoxy and methyl groups, tend to show moderate to good activity.[1]

-

The presence of a hydroxyl group at the para-position has also been associated with significant antibacterial effects.[1]

Table of Minimum Inhibitory Concentrations (MIC) of Selected Derivatives:

| Compound | Substituent | S. aureus (MIC in µg/mL) | E. coli (MIC in µg/mL) | Reference |

| 1 | 4-OCH₃ | 125 | 250 | [1] |

| 2 | 4-OH | 62.5 | 125 | [1] |

| 3 | 4-Cl | 31.25 | 62.5 | [1] |

| 4 | 4-NO₂ | 15.6 | 31.25 | [1] |

Experimental Protocol: Agar Well-Diffusion Method for Antibacterial Screening: [1]

Materials:

-

Nutrient Agar (NA)

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile cotton swabs

-

Sterile cork borer (6 mm)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a standard antibiotic)

-

Incubator

Procedure:

-

Prepare NA plates and allow them to solidify.

-

Inoculate the agar plates with the respective bacterial strains using sterile cotton swabs to create a lawn of bacteria.

-

Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

-

Add a specific concentration of the test compound solution (e.g., 50 µL) into each well.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well.

Anticancer Activity

5-Benzylidenebarbituric acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[7][8] Their mechanisms of action are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[9][10]

Mechanism of Action:

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9][10] This can involve the upregulation of pro-apoptotic proteins like p53 and p21.[9]

-

Enzyme Inhibition: A notable mechanism is the inhibition of uridine phosphorylase, an enzyme that degrades fluoropyrimidine-based chemotherapeutic agents like 5-fluoro-2'-deoxyuridine (FdUrd).[8] By inhibiting this enzyme, 5-benzylidenebarbituric acid derivatives can enhance the efficacy of conventional anticancer drugs.[8]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening: [7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, DU145)

-

RPMI 1640 medium with 10% fetal bovine serum

-

96-well microtiter plates

-

Test compounds

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris buffer

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 20 minutes at room temperature.

-

Wash the plates with 1% acetic acid and air dry.

-

Solubilize the bound dye with Tris buffer.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Anticonvulsant Activity

Certain 5-benzylidenebarbituric acid derivatives have demonstrated significant anticonvulsant effects in preclinical models, suggesting their potential as novel antiepileptic drugs.

Mechanism of Action:

The anticonvulsant activity of these compounds has been linked to the nitric oxide (NO) pathway. Specifically, some derivatives are thought to exert their effects by modulating the activity of neuronal nitric oxide synthase (nNOS). Inhibition of nNOS can reverse the anticonvulsant effects of these compounds, indicating a crucial role for this signaling pathway.

Structure-Activity Relationship (SAR):

The lipophilicity of the derivatives, influenced by the substituents on the benzylidene ring, plays a critical role in their anticonvulsant activity, likely by affecting their ability to cross the blood-brain barrier.[2]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice:

Materials:

-

Male mice

-

Test compounds

-

Pentylenetetrazole (PTZ) solution

-

Vehicle (e.g., saline, DMSO)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation cages

-

Stopwatch

Procedure:

-

Administer the test compound or vehicle to the mice via i.p. injection.

-

After a predetermined time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

-

Immediately place the mice in individual observation cages.

-

Observe the mice for the onset of clonic and tonic seizures and record the latency to the first seizure.

-

Record the percentage of animals protected from seizures and mortality.

Herbicidal Activity

In the realm of agrochemicals, certain 5-benzylidenebarbituric acid derivatives have shown potent herbicidal activity.[3]

Mechanism of Action:

The herbicidal effect of these compounds is attributed to the inhibition of protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[3]

Structure-Activity Relationship (SAR):

The herbicidal efficacy is highly dependent on the substitution pattern of the benzylidene ring.

-

The presence of halogen atoms (e.g., Cl, F) on the phenyl ring can significantly enhance herbicidal activity.

-

The position of the substituents is also crucial, with certain substitution patterns leading to broad-spectrum weed control.

Conclusion and Future Perspectives

5-Benzylidenebarbituric acid derivatives represent a privileged scaffold in medicinal and agricultural chemistry, offering a remarkable diversity of biological activities. The ease of their synthesis via the Knoevenagel condensation allows for the creation of large libraries of compounds for screening and optimization. The insights into their mechanisms of action and structure-activity relationships provide a solid foundation for the rational design of more potent and selective agents. Future research in this area will likely focus on elucidating the precise molecular targets for their antimicrobial and anticancer effects, as well as optimizing their pharmacokinetic and pharmacodynamic properties for clinical and agricultural applications. The continued exploration of this versatile chemical space holds great promise for the development of novel therapeutic and crop protection agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzylidene Barbituric Acid Derivatives Shown Anticonvulsant Activity on Pentylenetetrazole-Induced Seizures in Mice: Involvement of Nitric Oxide Pathway [ps.tbzmed.ac.ir]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Benzylidenebarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

5-Benzylidenebarbituric acid, a derivative of barbituric acid, serves as a crucial scaffold in medicinal chemistry and materials science. Its synthesis, typically achieved through a Knoevenagel condensation, yields a molecule with significant potential for further functionalization.[1][2] A thorough understanding of its structural and electronic properties is paramount for its application in drug design and materials development. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 5-benzylidenebarbituric acid. We delve into the causality behind experimental choices, present detailed analytical protocols, and interpret the resulting spectral data, offering a holistic understanding of this important molecule.

Introduction: The Significance of 5-Benzylidenebarbituric Acid

Barbituric acid and its derivatives have long been a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including sedative, hypnotic, and anticonvulsant effects.[3][4] The introduction of a benzylidene group at the 5-position of the barbituric acid core dramatically alters its electronic and steric properties, opening avenues for new applications.[1] 5-Benzylidenebarbituric acid has emerged as a versatile intermediate in the synthesis of various heterocyclic compounds and as a subject of interest for its potential pharmacological activities.[5][6]

Accurate structural elucidation is the foundation of all further research and development. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the identity and purity of 5-benzylidenebarbituric acid, as well as to probe its chemical environment. This guide will walk you through the essential spectroscopic techniques, providing both the theoretical underpinnings and practical insights necessary for robust characterization.

Synthesis of 5-Benzylidenebarbituric Acid: The Knoevenagel Condensation

The primary synthetic route to 5-benzylidenebarbituric acid is the Knoevenagel condensation of barbituric acid with benzaldehyde.[1] This reaction is a classic example of a carbon-carbon bond-forming reaction, driven by the acidity of the methylene protons at the C5 position of barbituric acid.[3]

Experimental Protocol: Synthesis of 5-Benzylidenebarbituric Acid

-

Reactant Preparation: In a round-bottom flask, dissolve barbituric acid (1 mmol) and benzaldehyde (1 mmol) in a suitable solvent such as ethanol or water.[7]

-

Catalyst Addition (Optional): While the reaction can proceed without a catalyst, particularly in water, various catalysts can be employed to improve reaction times and yields.[1][7] These include mild bases like piperidine or environmentally benign catalysts such as alum.[8]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the product often precipitates out of the reaction mixture. The solid is collected by filtration, washed with a cold solvent to remove unreacted starting materials, and can be further purified by recrystallization.[9]

The mechanism of this reaction provides a logical framework for understanding the final structure that will be analyzed.

Diagram: Knoevenagel Condensation Workflow

Caption: Workflow for the synthesis of 5-benzylidenebarbituric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of 5-benzylidenebarbituric acid.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Spectral Data for 5-Benzylidenebarbituric Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.4 - 11.2 | Singlet | 2H | N-H (Amide) |

| ~8.3 | Singlet | 1H | =C-H (Vinylic) |

| ~7.7 - 7.3 | Multiplet | 5H | Ar-H (Aromatic) |

Note: Chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS) and can vary slightly depending on the solvent used.[10][11]

Interpretation and Causality:

-

N-H Protons (δ ~11.4 - 11.2): The two amide protons are expected to be deshielded due to the electron-withdrawing effect of the adjacent carbonyl groups, resulting in a downfield chemical shift. Their equivalence leads to a single peak with an integration of 2H.[9]

-

Vinylic Proton (δ ~8.3): The proton on the exocyclic double bond is significantly deshielded due to its attachment to a double bond and the anisotropic effect of the nearby aromatic ring and carbonyl groups. This results in a characteristic downfield singlet.[9]

-

Aromatic Protons (δ ~7.7 - 7.3): The five protons of the benzylidene group will appear in the aromatic region. The exact splitting pattern (multiplet) will depend on the resolution of the instrument and the specific electronic environment of each proton.[9]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 5-benzylidenebarbituric acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice due to the solubility of the compound and its ability to clearly show exchangeable protons like N-H.[12]

-

Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Reference the spectrum to the residual solvent peak.[13]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in the molecule.

Expected ¹³C NMR Spectral Data for 5-Benzylidenebarbituric Acid

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 160 | C=O (Carbonyl) |

| ~150 | C=O (Carbonyl) |

| ~148 | =C-H (Vinylic) |

| ~133 - 128 | Ar-C (Aromatic) |

| ~121 | Ar-C (Aromatic) |

| ~118 | C5 of Barbiturate Ring |

Note: Chemical shifts are referenced to TMS and can vary with the solvent.

Interpretation and Causality:

-

Carbonyl Carbons (δ ~165 - 150): The three carbonyl carbons of the barbiturate ring are highly deshielded and appear at the downfield end of the spectrum.[9]

-

Vinylic and Aromatic Carbons (δ ~148 - 118): The carbons of the double bond and the aromatic ring appear in this region. The quaternary carbon of the barbiturate ring attached to the benzylidene group (C5) is also found here.[9]

Experimental Protocol: ¹³C NMR Analysis

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans are typically required compared to ¹H NMR.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Diagram: Key NMR Correlations in 5-Benzylidenebarbituric Acid

Caption: Key proton and carbon environments in 5-benzylidenebarbituric acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Expected IR Absorption Bands for 5-Benzylidenebarbituric Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Medium | N-H Stretch (Amide) |

| ~3030 | Variable | C-H Stretch (Aromatic) |

| 1740 - 1630 | Strong | C=O Stretch (Carbonyl) |

| 1680 - 1620 | Variable | C=C Stretch (Alkene) |

| 1700 - 1500 | Medium | C=C Stretch (Aromatic) |

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).[14]

Interpretation and Causality:

-

N-H Stretching (3500 - 3300 cm⁻¹): The N-H bonds in the amide groups give rise to characteristic stretching vibrations in this region. The presence of two N-H bonds may result in two distinct peaks.[15]

-

C=O Stretching (1740 - 1630 cm⁻¹): The carbonyl groups are strong absorbers in the IR spectrum, leading to intense peaks. The presence of multiple carbonyl groups in different chemical environments can lead to a broad or multiple peaks in this region.[15]

-

C=C Stretching (1680 - 1620 cm⁻¹ and 1700 - 1500 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds in the exocyclic alkene and the aromatic ring appear in this region.[3]

Experimental Protocol: IR Analysis

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.[16]

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrometry Data for 5-Benzylidenebarbituric Acid

| m/z | Interpretation |

| 216 | [M]⁺ (Molecular Ion) |

| 215 | [M-H]⁺ |

| 172 | Fragmentation product |

| 102 | Fragmentation product |

Note: The molecular formula of 5-benzylidenebarbituric acid is C₁₁H₈N₂O₃, with a molecular weight of 216.19 g/mol .[16]

Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺ at m/z 216): The peak corresponding to the intact molecule with a single positive charge is expected to be observed. Its presence confirms the molecular weight of the compound.[16]

-

Fragmentation Peaks: The molecule can fragment in the mass spectrometer, leading to the formation of smaller, charged species. Common fragmentation pathways for similar structures often involve the loss of small neutral molecules like CO or cleavage of the benzylidene group. The peak at m/z 102 is a prominent fragment.[16]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Ionization: Introduce the sample into the mass spectrometer and ionize it using an appropriate technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).[17]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic characterization of 5-benzylidenebarbituric acid through NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous confirmation of its structure. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR reveal the detailed carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and Mass Spectrometry confirms the molecular weight and provides insights into fragmentation pathways. A thorough understanding of these analytical techniques is indispensable for any researcher working with this versatile and important molecule, ensuring the integrity of their starting materials and the validity of their subsequent research.

References

-

PubChem. 5-Benzylidenebarbituric acid. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. 5-Vanillylidene barbituric acid. NIST Chemistry WebBook. [Link]

-

IJSDR. Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific Development and Research. [Link]

-

Wiley Online Library. Electrochemical Synthesis of 5‐Benzylidenebarbiturate Derivatives and Their Application as Colorimetric Cyanide Probe. [Link]

-

PubMed. Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. [Link]

-

JETIR. ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. Journal of Emerging Technologies and Innovative Research. [Link]

-

JETIR. SYNTHESIS, UV-VIS, IR SPECTRAL AND ANTIBACTERIAL ANALYSIS OF 5– ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. Journal of Emerging Technologies and Innovative Research. [Link]

-

MDPI. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

-

ResearchGate. Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. [Link]

-

ResearchGate. Scheme I: Synthesis of 5-benzylidenebarbituric acids. Spectral analysis... [Link]

-

ResearchGate. Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid derivatives using the [H2-Bpy][H2PO4]2. [Link]

-

Taylor & Francis Online. Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. [Link]

-

SpectraBase. 5-(3,4-dihydroxybenzylidene)barbituric acid - Optional[13C NMR] - Spectrum. [Link]

-

NIST. 5-Vanillylidene barbituric acid. [Link]

-

Rasayan Journal of Chemistry. alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. [Link]

-

HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

JOCPR. Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and. [Link]

-

Iraqi Journal of Science. Spectrophotometric Determination of Barbituric Acid by Coupling with Diazotized Nitroanilines. [Link]

-

TSI Journals. A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. [Link]

-

HMDB. 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). [Link]

-

The Royal Society of Chemistry. Supporting Information Mechanochemical carbon-carbon bond formation that proceeds via a cocrystal intermediate. [Link]

-

ResearchGate. 1 H NMR Assignment for compounds 5 to 12. [Link]

-

PubChem. Barbituric acid, 1,3-bis(2-carboxyethyl)-5-benzylidene-, dipotassium salt. [Link]

-

HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000193). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

International Science Community Association. Solvent free green Synthesis of 5-arylidine Barbituric acid Derivatives Catalyzed by Copper oxide Nanoparticles. [Link]

-

SIELC Technologies. Barbituric acid, 5-(p-methoxybenzylidene)-. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]

-

NIH. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. [Link]

-

ACS Publications. NMR Chemical Shifts. [Link]

-

PubChem. Barbituric acid, 1,3-bis(carboxymethyl)-5-benzylidene-, dipotassium salt. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

ResearchGate. Plausible mechanism for synthesis of 5-arylidene barbituric acids and... [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

- 1. 5-Benzylidenebarbituric acid | 27402-47-7 | Benchchem [benchchem.com]

- 2. rltsc.edu.in [rltsc.edu.in]

- 3. ijsdr.org [ijsdr.org]

- 4. mdpi.com [mdpi.com]

- 5. Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. d-nb.info [d-nb.info]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. isca.me [isca.me]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. kgroup.du.edu [kgroup.du.edu]

- 12. rsc.org [rsc.org]

- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 14. 5-Vanillylidene barbituric acid [webbook.nist.gov]

- 15. jetir.org [jetir.org]

- 16. 5-Benzylidenebarbituric acid | C11H8N2O3 | CID 241129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Interplay of Form and Function: A Technical Guide to the Crystal Structure and Tautomerism of 5-Benzylidenebarbituric Acid Derivatives

Abstract

Derivatives of 5-benzylidenebarbituric acid represent a pivotal class of heterocyclic compounds, commanding significant attention within medicinal chemistry and materials science. Their biological activities, which include anticancer, antimicrobial, and enzyme inhibition properties, are intrinsically linked to their three-dimensional architecture and the subtle electronic interplay of their tautomeric forms. This technical guide provides an in-depth exploration of the synthesis, crystal structure, and tautomeric phenomena of these derivatives. We will dissect the causality behind synthetic strategies, detail the methodologies for structural elucidation, and analyze the supramolecular networks that dictate their solid-state form. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-property relationships in this important molecular family.

Introduction: The Barbiturate Core and the Significance of the 5-Benzylidene Moiety

Barbituric acid, a pyrimidine derivative, serves as a foundational scaffold for a vast array of pharmacologically active compounds.[1] While the parent molecule itself is not biologically active, substitution at the C5 position dramatically alters its properties. The introduction of a benzylidene group at this position via Knoevenagel condensation creates a conjugated system that is not only a potent pharmacophore but also a versatile platform for further functionalization.[2] These derivatives have demonstrated efficacy as inhibitors of crucial enzymes like uridine phosphorylase and urease, and exhibit a range of anti-tumor and anti-inflammatory activities.[3]

The therapeutic potential of these molecules is not solely dependent on their constituent atoms but is profoundly influenced by their spatial arrangement and the dynamic equilibrium between their tautomeric forms. The barbiturate ring can exist in several keto-enol and lactam-lactim forms, and the predominant tautomer can be influenced by its physical state (solid vs. solution) and its environment.[4] Understanding the crystal structure provides a definitive snapshot of the molecule's conformation and the specific tautomer stabilized in the solid state, offering invaluable insights for rational drug design and the development of new materials.

Synthetic Pathways: The Knoevenagel Condensation

The primary route for synthesizing 5-benzylidenebarbituric acid derivatives is the Knoevenagel condensation, a robust reaction that forms a carbon-carbon double bond between an active methylene compound (barbituric acid) and a carbonyl compound (an aromatic aldehyde).[5]

Mechanism and Rationale

The reaction is typically catalyzed by a weak base or acid. The active methylene protons at the C5 position of barbituric acid are acidic, allowing for the formation of a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative. Subsequent dehydration yields the final 5-benzylidenebarbituric acid product.

Caption: Generalized workflow of the Knoevenagel condensation for the synthesis of 5-benzylidenebarbituric acid derivatives.

Experimental Protocol: A Green Chemistry Approach

Modern synthetic approaches often prioritize environmentally benign methods. The following protocol describes a solvent-free grinding method, which is efficient and reduces waste.

Materials:

-

Aromatic aldehyde (10 mmol)

-

Barbituric acid (10 mmol)

-

Sodium acetate (catalyst, 10 mmol)

-

Mortar and pestle

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Mixing: Accurately weigh and place the aromatic aldehyde, barbituric acid, and sodium acetate into a clean, dry mortar.

-

Grinding: Grind the mixture vigorously with the pestle at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 15-30 minutes.

-

Work-up: Upon completion, add approximately 20 mL of distilled water to the solid reaction mixture and stir to dissolve any unreacted starting materials and the catalyst.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with distilled water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystalline 5-benzylidenebarbituric acid derivative.

-

Characterization: Confirm the structure and purity of the product using FT-IR, ¹H NMR, ¹³C NMR[6][7], and mass spectrometry.

Tautomerism: A Tale of Two States

Barbituric acid and its derivatives can exhibit both keto-enol and lactam-lactim tautomerism. The 5-benzylidene derivatives predominantly exist in the tri-keto form in the solid state, as this is often the most thermodynamically stable arrangement, stabilized by extensive intermolecular hydrogen bonding.[4]

Caption: Tautomeric equilibria in 5-benzylidenebarbituric acid derivatives.

Solid-State vs. Solution

-

Solid State: X-ray crystallography provides unambiguous evidence for the dominant tautomer in the crystal lattice. For most 5-benzylidenebarbituric acids, the tri-keto form is observed. The crystal packing forces and, most importantly, the formation of robust hydrogen-bonded networks, lock the molecule into this conformation.

-

Solution State: In solution, the tautomeric equilibrium is dynamic and highly dependent on the solvent.[8][9] NMR spectroscopy is the primary tool for studying these equilibria.[10]

-

Non-polar solvents (e.g., CDCl₃): Tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonds.

-

Polar, protic solvents (e.g., Methanol-d₄): Can disrupt intramolecular hydrogen bonds and form new intermolecular hydrogen bonds with the solute, often shifting the equilibrium towards the keto form.

-

Polar, aprotic solvents (e.g., DMSO-d₆): As strong hydrogen bond acceptors, they can significantly stabilize the enol tautomer.[8]

-

Experimental Protocol: NMR for Tautomer Analysis

Objective: To determine the keto-enol equilibrium constant (Keq) in different deuterated solvents.

Procedure:

-

Sample Preparation: Prepare dilute (~5-10 mM) solutions of the purified 5-benzylidenebarbituric acid derivative in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Ensure the solutions are left to equilibrate for at least one hour before analysis.[10]

-

Data Acquisition: Acquire ¹H NMR spectra for each solution. Key signals to monitor are the vinyl proton of the enol form (typically δ 5-6 ppm) and the methylene protons of the keto form (typically δ 3-4 ppm), though the latter is absent in 5-substituted derivatives. For these, changes in the chemical shifts of the N-H protons and the aromatic protons can be indicative of the tautomeric form.

-

Integration and Calculation: Carefully integrate the signals corresponding to each tautomer. The equilibrium constant, Keq = [Enol]/[Keto], can be calculated from the ratio of the integrated areas of the respective characteristic protons.

Crystal Structure Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of these compounds in the solid state.[11][12] It reveals precise bond lengths, bond angles, and, crucially, the intermolecular interactions that govern the crystal packing.

The Crystallization Process: A Practical Guide

Obtaining high-quality single crystals is often the most challenging step. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.[1][13]

Protocol: Slow Evaporation Method

-

Purity is Paramount: Ensure the compound is highly pure (recrystallized at least once).

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. Highly soluble compounds tend to precipitate too quickly, forming microcrystals.[13]

-

Preparation: Prepare a nearly saturated solution of the compound in a clean vial. If any particulate matter is present, filter the solution through a syringe filter into a new, clean vial.

-

Evaporation: Cover the vial with a cap or parafilm, and pierce a few small holes with a needle. This allows the solvent to evaporate slowly over several days.

-

Incubation: Place the vial in a vibration-free location. Disturbing the vial can lead to the formation of multiple small crystals instead of a single large one.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully remove them from the mother liquor using a pipette or fine forceps. Do not allow the crystals to dry out.

From Diffraction to Structure: The Workflow

Caption: Standard workflow for single-crystal X-ray structure determination.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The data is processed to solve the "phase problem" and generate an initial electron density map. This model is then refined to achieve the best fit between the observed and calculated diffraction data.[12][14]

Supramolecular Assembly: The Role of Hydrogen Bonding

In the solid state, 5-benzylidenebarbituric acid derivatives are organized into complex supramolecular structures through a network of hydrogen bonds. The N-H groups of the barbiturate ring act as hydrogen bond donors, while the carbonyl oxygens act as acceptors.

Common hydrogen bonding motifs observed in barbiturate crystal structures include:

-

Centrosymmetric Dimers: Two molecules are linked by a pair of N-H···O=C hydrogen bonds, forming a characteristic R²₂(8) ring motif.

-

Chains and Ribbons: Molecules link head-to-tail to form one-dimensional chains. These chains can then interact with adjacent chains to form more complex sheets or ribbons.[15][16]

These hydrogen bonds are the primary forces stabilizing the tri-keto tautomer in the crystal lattice. The specific pattern of hydrogen bonding influences the crystal's density, stability, and even its solubility properties.

Table 1: Representative Crystallographic Data for a 5-Substituted Barbiturate Derivative

| Parameter | Value |

| Compound | 5-hydroxy-5-propylbarbituric acid[15] |

| Formula | C₇H₁₀N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 6.789 |

| c (Å) | 12.987 |

| β (°) | 109.45 |

| Volume (ų) | 840.4 |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bond Network | 3D framework based on N-H···O and O-H···O bonds.[15] |

Note: This table presents data for a related derivative to illustrate typical parameters. Specific values will vary for each 5-benzylidenebarbituric acid derivative.

Applications in Drug Development

The detailed structural knowledge gained from these studies is critical for drug development.

-

Structure-Activity Relationships (SAR): By comparing the crystal structures of active and inactive derivatives, researchers can identify key structural features and intermolecular interactions necessary for biological activity. For example, the precise orientation of the benzylidene ring relative to the barbiturate core can determine how well the molecule fits into an enzyme's active site.[17]

-

Rational Inhibitor Design: Crystal structures of these derivatives co-crystallized with their target enzymes can reveal the exact binding mode.[17] This information allows for the computational design of new, more potent, and selective inhibitors.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same drug can have different stabilities, dissolution rates, and bioavailability. A thorough understanding of the crystal structure and hydrogen bonding allows for the identification and characterization of different polymorphs, which is a critical step in pharmaceutical development.

Conclusion

The 5-benzylidenebarbituric acid derivatives are a class of compounds where the interplay between molecular structure, tautomerism, and supramolecular assembly dictates function. The Knoevenagel condensation provides a reliable synthetic entry point, while a combination of NMR spectroscopy and single-crystal X-ray diffraction offers a powerful toolkit for comprehensive characterization. In the solid state, the tri-keto tautomer is typically stabilized by robust N-H···O hydrogen bonding networks, which form predictable dimer and chain motifs. In solution, a dynamic equilibrium exists, which is sensitive to the solvent environment. The insights gleaned from these fundamental structural studies are not merely academic; they provide the essential framework for the rational design of next-generation therapeutics and advanced materials based on this versatile chemical scaffold.

References

-

Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Available from: [Link].

-

Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. Available from: [Link].

-

Cowtan, K. (2021). A beginner's guide to X-ray data processing. ResearchGate. Available from: [Link].

-

ResearchGate. The chemical structure of benzylidene barbituric acid derivatives a-m. Available from: [Link].

-

ResearchGate. The Knoevenagel Condensation. Available from: [Link].

-

Patil, S. A., et al. (2020). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(11), 935-941. Available from: [Link].

-

Evans, P. (2014). Some notes on X-ray Diffraction Data Collection. Available from: [Link] डाटा_collection_notes.pdf.

-

Mhaske, U. B. (2016). A Solvent Free Green Protocol for Synthesis of 5-Arylidine Barbituric Acid Derivatives. Organic Chemistry: An Indian Journal, 12(3), 102. Available from: [Link].

-

Kuleshova, L. N. (2010). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. ResearchGate. Available from: [Link].

-

Moosavi-Zare, A. R., et al. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivatives using isonicotinic acid as an efficient catalyst. Progress in Chemical and Biochemical Research, 2(2), 59-65. Available from: [Link].

-

Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available from: [Link].

-

Manbeck, G. F., et al. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 88(9), 1254-1257. Available from: [Link].

-

National Center for Biotechnology Information. 5-(4-Nitrobenzylidene)barbituric acid. PubChem Compound Database. Available from: [Link].

-

Kirfel, A., & Eichhorn, K. (1990). SINGLE-CRYSTAL X-RAY DIFFRACTOMETRY USING SYNCHROTRON RADIATION. Acta Crystallographica Section A: Foundations of Crystallography, 46(4), 271-295. Available from: [Link].

-

Li, M., et al. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Forensic Science International, 327, 110972. Available from: [Link].

-

Manor, B. C., & Carroll, P. J. Crystal Growing Tips and Methods. University of Pennsylvania Department of Chemistry X-Ray Crystallography Facility. Available from: [Link].

-

Arizona State University Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Available from: [Link].

-

Ponzinibbio, A., et al. (2005). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Journal of Molecular Structure, 734(1-3), 123-130. Available from: [Link].

-

Valparaiso University. Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. ValpoScholar. Available from: [Link].

-

University of Florida Center for Xray Crystallography. Crystal Growing Tips. Available from: [Link].

-

Boyle, P. D. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 73(Pt 5), 282–289. Available from: [Link].

-

ResearchGate. Molecular structure of barbituric acid and its resonance forms. Available from: [Link].

-

da Silva, E. F., et al. (2021). Barbituric Acid Derivatives as Covalent Inhibitors of Leishmania braziliensis Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(15), 11490-11508. Available from: [Link].

-

Gelbrich, T., et al. (2015). Crystal structure of 5-hydroxy-5-propylbarbituric acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1311–1314. Available from: [Link].

-

Gelbrich, T., et al. (2020). The Hydrogen Bonded Structures of Two 5-Bromobarbituric Acids and Analysis of Unequal C5–X and C5–X′ Bond Lengths (X = X′ = F, Cl, Br or Me) in 5,5-Disubstituted Barbituric Acids. Molecules, 25(21), 5036. Available from: [Link].

-

SpectraBase. 5-(3,4-dihydroxybenzylidene)barbituric acid. Available from: [Link].

-

Welz, H., et al. (2022). Crystal Engineering of Supramolecular 1,4-Benzene Bisamides by Side-Chain Modification : Towards Tuneable Anisotropic Morphologies and Surfaces. ResearchGate. Available from: [Link].

-

SpectraBase. 5-(2-thenylidene)barituric acid. Available from: [Link].

-

Welz, H., et al. (2022). Crystal Engineering of Supramolecular 1,4‐Benzene Bisamides by Side‐Chain Modification – Towards Tuneable Anisotropic Morphologies and Surfaces. Macromolecules. Available from: [Link].

Sources

- 1. How To [chem.rochester.edu]

- 2. rltsc.edu.in [rltsc.edu.in]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. fiveable.me [fiveable.me]

- 12. portlandpress.com [portlandpress.com]

- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of 5-hydroxy-5-propylbarbituric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to Applying Lipinski's Rule of Five for the Evaluation of 5-Benzylidenebarbituric Acid Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of 'Drug-Likeness' in Early-Phase Discovery

In the landscape of modern drug discovery, the journey from a biologically active "hit" compound to a marketable oral therapeutic is fraught with challenges. A significant portion of these challenges lies not in the compound's potency, but in its pharmacokinetic profile—what the body does to the drug. The processes of Absorption, Distribution, Metabolism, and Excretion (ADME) govern a drug's ability to reach its target in sufficient concentration and duration to elicit a therapeutic effect.[1] Historically, promising compounds have failed in late-stage clinical trials due to poor ADME properties, incurring substantial financial and temporal costs. This underscores the critical need for early-stage screening tools that can predict the 'drug-likeness' of a compound.

Among the most influential and widely adopted of these tools is Lipinski's Rule of Five.[2][3] This guide provides a detailed technical framework for applying Lipinski's Rule of Five to a promising class of compounds: 5-Benzylidenebarbituric acid analogues. These molecules have garnered significant interest for their diverse biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties.[4] By systematically evaluating their physicochemical properties against Lipinski's criteria, researchers can strategically prioritize analogues with a higher probability of downstream success as orally bioavailable drugs.

Section 1: The Foundation - A Deep Dive into Lipinski's Rule of Five

Formulated by Christopher A. Lipinski in 1997, the Rule of Five (RO5) is a set of empirically derived guidelines used to assess the likelihood of a compound's oral bioavailability.[2][5] The "rule" is not a rigid law but a powerful filter based on the observation that most successful oral drugs are relatively small and moderately lipophilic.[2] Adherence to these guidelines helps mitigate common issues like poor absorption and limited membrane permeability.[5]

The core tenets of Lipinski's Rule of Five state that an orally active drug candidate is less likely to have poor absorption or permeation if it violates no more than one of the following four criteria:[2][3][6]

-

Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes. As molecular size increases, passive diffusion tends to decrease.[7][8]

-

LogP ≤ 5: The octanol-water partition coefficient (LogP) is the primary measure of a molecule's lipophilicity (its "greasiness"). A balanced lipophilicity is crucial; the molecule must be lipid-soluble enough to cross cell membranes but water-soluble enough to dissolve in the aqueous environment of the gut and bloodstream.[5][9] A LogP value exceeding 5 often correlates with poor aqueous solubility and potential accumulation in fatty tissues.[5]

-

Hydrogen Bond Donors (HBD) ≤ 5: This is the count of all nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds.[2] Hydrogen bonds must be broken for a molecule to move from an aqueous phase into a lipid membrane. A high number of HBDs can hinder membrane permeability.[10]

-

Hydrogen Bond Acceptors (HBA) ≤ 10: This is the total count of all nitrogen and oxygen atoms.[2] Similar to HBDs, a high number of HBAs increases the energy required to shed the molecule's "water shell," which is necessary for it to enter the non-polar environment of a cell membrane.[11][12]

It is crucial to recognize that the RO5 is a guideline for passive diffusion and does not account for compounds that utilize active transport mechanisms.[2] Furthermore, many successful drugs, particularly natural products and newer modalities like PROTACs, exist "beyond the Rule of Five" (bRo5), highlighting its role as a probabilistic tool rather than an absolute determinant of success.[5][13]

Section 2: The Compound Class - 5-Benzylidenebarbituric Acid Analogues

The 5-Benzylidenebarbituric acid scaffold is a versatile structure derived from the Knoevenagel condensation of barbituric acid with various benzaldehydes.[4][14] This synthetic accessibility allows for the creation of large libraries of analogues with diverse substituents on the benzylidene ring. This chemical diversity is key to tuning the biological activity but also profoundly impacts the physicochemical properties relevant to the Rule of Five.

The core structure itself contains multiple hydrogen bond donors (the N-H groups of the barbiturate ring) and acceptors (the carbonyl oxygens and nitrogens), making careful substituent selection critical to remain within Lipinski's guidelines. For example, adding large, lipophilic groups to the aromatic ring can quickly increase both the molecular weight and the LogP, while adding groups with O-H or N-H moieties will increase the HBD count.

Section 3: Computational Workflow for Lipinski Parameter Analysis

The initial assessment of Lipinski's parameters is most efficiently performed in silico using computational tools. This allows for high-throughput screening of virtual or newly synthesized compounds without the immediate need for resource-intensive experimental validation.[15][16]

Experimental Protocol: In Silico ADME & Drug-Likeness Prediction

Objective: To calculate the four Lipinski parameters for a set of 5-Benzylidenebarbituric acid analogues and assess their compliance with the Rule of Five.

Required Tools:

-

A chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Access to a free web-based ADME prediction tool such as SwissADME.[17]

Methodology:

-

Structure Input:

-

Step 1.1: Obtain the chemical structure of the 5-Benzylidenebarbituric acid analogue of interest. This can be done by drawing the structure in a chemical editor or by finding its SMILES (Simplified Molecular Input Line Entry System) string from a database like PubChem.

-

Step 1.2: Navigate to the SwissADME web server (][18]">http://www.swissadme.ch).[19][18]

-

Step 1.3: Paste the SMILES string into the input box or use the built-in molecular editor to draw the structure. For multiple compounds, a list of SMILES can be entered, one per line.

-

-

Execution of Calculation:

-

Step 2.1: Once the structure(s) are entered, initiate the calculation by clicking the "Run" or equivalent button on the web server. The server will perform a series of calculations based on the input structure.[18]

-

-

Data Extraction and Interpretation:

-

Step 3.1: The SwissADME output will provide a comprehensive table of physicochemical properties.[20]

-

Step 3.2: Locate the relevant Lipinski parameters in the output:

-

Molecular Weight (MW): Typically listed in g/mol .

-

LogP: SwissADME provides multiple consensus predictions (e.g., iLOGP, XLOGP3). For consistency, select one predictor (e.g., Consensus LogP) for all analogues in the study.

-

H-Bond Donors (HBD): The number of N-H and O-H bonds.

-

H-Bond Acceptors (HBA): The number of N and O atoms.

-

-

Step 3.3: The output often includes a direct "Lipinski" filter result, indicating "Yes" or "No" and specifying the number of violations.[18]

-

The logical flow of this computational analysis is depicted in the diagram below.

Sources

- 1. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 3. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 4. 5-Benzylidenebarbituric acid | 27402-47-7 | Benchchem [benchchem.com]